molecular formula C20H19ClN4O3S2 B10756276 4-({4-[(6-Chloro-1-benzothien-2-YL)sulfonyl]-2-oxopiperazin-1-YL}methyl)benzenecarboximidamide

4-({4-[(6-Chloro-1-benzothien-2-YL)sulfonyl]-2-oxopiperazin-1-YL}methyl)benzenecarboximidamide

Cat. No.: B10756276
M. Wt: 463.0 g/mol
InChI Key: VXONTEUOQXFJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[(6-CHLORO-1-BENZOTHIEN-2-YL)SULFONYL]-2-OXOPIPERAZIN-1-YL}METHYL)BENZENECARBOXIMIDAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene ring, a piperazine ring, and a benzenecarboximidamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(6-CHLORO-1-BENZOTHIEN-2-YL)SULFONYL]-2-OXOPIPERAZIN-1-YL}METHYL)BENZENECARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of the benzothiophene and piperazine intermediates. The key steps include:

    Formation of the Benzothiophene Intermediate: This step involves the chlorination of benzothiophene to introduce the chlorine atom at the 6-position.

    Synthesis of the Piperazine Intermediate: The piperazine ring is synthesized through a series of reactions, including sulfonylation to introduce the sulfonyl group.

    Coupling Reaction: The benzothiophene and piperazine intermediates are coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the complex reactions and purifications involved.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(6-CHLORO-1-BENZOTHIEN-2-YL)SULFONYL]-2-OXOPIPERAZIN-1-YL}METHYL)BENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4-({4-[(6-CHLORO-1-BENZOTHIEN-2-YL)SULFONYL]-2-OXOPIPERAZIN-1-YL}METHYL)BENZENECARBOXIMIDAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[(6-CHLORO-1-BENZOTHIEN-2-YL)SULFONYL]-2-OXOPIPERAZIN-1-YL}METHYL)BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and piperazine-based molecules. Examples include:

Uniqueness

The uniqueness of 4-({4-[(6-CHLORO-1-BENZOTHIEN-2-YL)SULFONYL]-2-OXOPIPERAZIN-1-YL}METHYL)BENZENECARBOXIMIDAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19ClN4O3S2

Molecular Weight

463.0 g/mol

IUPAC Name

4-[[4-[(6-chloro-1-benzothiophen-2-yl)sulfonyl]-2-oxopiperazin-1-yl]methyl]benzenecarboximidamide

InChI

InChI=1S/C20H19ClN4O3S2/c21-16-6-5-15-9-19(29-17(15)10-16)30(27,28)25-8-7-24(18(26)12-25)11-13-1-3-14(4-2-13)20(22)23/h1-6,9-10H,7-8,11-12H2,(H3,22,23)

InChI Key

VXONTEUOQXFJJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC3=C(S2)C=C(C=C3)Cl)CC4=CC=C(C=C4)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.